molecular formula C22H24N4O2 B11133713 N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide

Cat. No.: B11133713
M. Wt: 376.5 g/mol
InChI Key: HJOIUSSUYZTAAH-UHFFFAOYSA-N
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Description

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide is a synthetic heterocyclic compound featuring an indole core substituted at the 1-position with a 2-oxo-2-(4-phenylpiperazino)ethyl group and at the 4-position with an acetamide moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with interactions with biological targets such as serotonin receptors or kinase enzymes .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]indol-4-yl]acetamide

InChI

InChI=1S/C22H24N4O2/c1-17(27)23-20-8-5-9-21-19(20)10-11-26(21)16-22(28)25-14-12-24(13-15-25)18-6-3-2-4-7-18/h2-11H,12-16H2,1H3,(H,23,27)

InChI Key

HJOIUSSUYZTAAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The final step involves the acylation of the indole nitrogen with acetic anhydride under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives reported in the literature. Key analogues include:

Compound Structural Differences Key Features
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide () Replaces 4-phenylpiperazine with piperidine; adds thioether linkage and 4-fluorobenzyl Piperidine reduces basicity vs. piperazine; fluorine enhances lipophilicity
N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide () Substitutes phenylpiperazine with 4-fluorophenylpiperazine Fluorine may improve metabolic stability and target selectivity
N-(4-Methylphenyl)-2-[(3Z)-2-oxo-3-(phenylhydrazono)-2,3-dihydro-1H-indol-1-yl]acetamide () Incorporates hydrazono group and dihydroindole; substitutes acetamide with 4-methylphenyl Hydrazono group introduces tautomerism; dihydroindole alters planarity
2-[1-(4-fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide () Replaces piperazine with pyrazole; adds 4-methoxy and 4-fluorobenzyl Pyrazole may enhance π-π stacking; methoxy group increases steric bulk

Pharmacological and Physicochemical Properties

  • Receptor Interactions : Piperazine-containing analogues (e.g., ) are often associated with GPCR modulation (e.g., serotonin or dopamine receptors) due to the basic nitrogen’s ability to form salt bridges. In contrast, piperidine derivatives () may exhibit reduced receptor affinity but improved blood-brain barrier penetration .
  • Metabolic Stability: Fluorinated derivatives () are likely more resistant to oxidative metabolism compared to non-fluorinated counterparts, as seen in related compounds .
  • Hydrogen Bonding: The acetamide group in the target compound and analogues (e.g., ) can act as both hydrogen bond donors and acceptors, influencing crystal packing () and solubility .

Biological Activity

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2C_{18}H_{20}N_{2}O_{2} with a molecular weight of approximately 292.36 g/mol. Its structure features an indole ring, a piperazine moiety, and an acetamide functional group.

Antitumor Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor properties. For instance, a related compound, N-(1H-indol-3-yl)-2-oxo-N-(phenethyl)acetamide , demonstrated potent anti-proliferative effects against various cancer cell lines, including colon cancer. The mechanism involved the induction of apoptosis through the activation of the STAT1 signaling pathway, leading to a reshaping of the tumor microenvironment by modulating immune cell infiltration .

Compound Cancer Type Mechanism of Action Effectiveness
This compoundColon CancerInduction of apoptosis via STAT1 pathwaySignificant inhibition of tumor growth
EA (related compound)Various TumorsUpregulation of inhibitor of growth family member 4Anti-proliferative effects

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving xenograft models, treatment with this compound resulted in a notable decrease in tumor size compared to control groups. The treatment not only inhibited tumor growth but also enhanced overall survival rates in treated mice .

Case Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that the compound could inhibit key signaling pathways associated with cell proliferation and survival in cancer cells. This was evidenced by decreased expression levels of oncogenes and increased levels of pro-apoptotic markers following treatment .

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